molecular formula C15H18ClNO3 B3387786 2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 852217-75-5

2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B3387786
CAS No.: 852217-75-5
M. Wt: 295.76 g/mol
InChI Key: FDEJYVYKKSGDOH-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one (CAS 852217-75-5) is a chemical compound with a molecular formula of C15H18ClNO3 and a molecular weight of 295.76 . It is characterized by a benzodioxepin moiety linked to a pyrrolidine ring bearing a 2-chloroethanone functional group. This structural motif is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key intermediate or building block in the synthesis of more complex molecules for biological screening. As a chloroacetyl derivative, this compound is a versatile alkylating agent, making it a valuable precursor for the development of potential pharmacologically active agents, though its specific biological mechanisms and full research applications are yet to be fully characterized in the public domain. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it is associated with specific safety hazards . It is advised to consult the Safety Data Sheet (SDS) prior to use. The compound should be stored under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-10-15(18)17-6-1-3-12(17)11-4-5-13-14(9-11)20-8-2-7-19-13/h4-5,9,12H,1-3,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEJYVYKKSGDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140070
Record name 2-Chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-pyrrolidinyl]ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852217-75-5
Record name 2-Chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-pyrrolidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852217-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-pyrrolidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrrolidine Ring Introduction: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.

    Chlorination: The final step involves the chlorination of the ethanone moiety, which can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Selection: Using catalysts to enhance reaction rates and selectivity.

    Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethanone moiety can be oxidized to carboxylic acids or reduced to alcohols using common reagents like potassium permanganate or lithium aluminum hydride.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or other substituted ethanones.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating effects of the pyrrolidine and benzodioxepin rings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in the combination of a pyrrolidine ring, benzodioxepin system, and chloroacetyl group. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data
Target Compound: 2-Chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one C₁₆H₁₇ClN₂O₃ 332.77 Chloro, benzodioxepin, pyrrolidine Discontinued; limited commercial availability
2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one C₆H₁₀ClNO 147.60 Chloro, pyrrolidine m.p. 143–145°C; IR: 1635 cm⁻¹ (C=O), 707 cm⁻¹ (C-Cl); Yield: 78%
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one C₁₂H₁₃BrO₃ 285.14 Bromo, benzodioxepin Brominated analog; potential reactivity differences
2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one C₁₃H₁₅ClN₂O₂ 278.73 Chloro, 4-methoxyphenyl, pyrrolidine Structural analog with aryl substitution; CAS: 1184158-54-0
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone C₁₁H₁₂O₃ 192.21 Benzodioxepin, acetyl Simpler benzodioxepin derivative; CAS: 21507-93-7

Key Research Findings and Implications

Chloroacetyl-Pyrrolidine Derivatives
  • The analog 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one (Table 1) shares the chloroacetyl-pyrrolidine core but lacks the benzodioxepin moiety. Its IR spectrum confirms the presence of C=O (1635 cm⁻¹) and C-Cl (707 cm⁻¹) bonds, which are critical for reactivity in nucleophilic substitution reactions .
Benzodioxepin-Containing Analogs
  • 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (Table 1) replaces chlorine with bromine. Bromine’s larger atomic radius and polarizability could alter reactivity in cross-coupling reactions or metabolic stability .
  • 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone lacks the pyrrolidine and chloro groups, simplifying the structure. Its lower molecular weight (192.21 g/mol) suggests reduced steric hindrance, which may favor synthetic accessibility .
Aryl-Substituted Pyrrolidine Derivatives
  • 2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one introduces a methoxy-phenyl group, which could modulate electronic properties via resonance effects. Such substitutions are common in kinase inhibitors or GPCR-targeted molecules .

Biological Activity

The compound 2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one is a synthetic derivative that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H16ClNO3C_{14}H_{16}ClNO_3 with a molecular weight of approximately 273.74 g/mol. Its structure includes a chloro group and a benzodioxepin moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound has notable effects on several biological systems:

  • Anthelmintic Activity : A study conducted using Caenorhabditis elegans as a model organism demonstrated that the compound exhibits significant anthelmintic properties. It was effective in inhibiting the growth and reproduction of nematodes, suggesting potential use in treating parasitic infections .
  • Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems, potentially enhancing cognitive functions by reducing oxidative stress and inflammation in neuronal cells .
  • Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with multiple receptor systems, including AMPA receptors, which are crucial for synaptic transmission and plasticity. By modulating these receptors, it enhances cognitive functions and may provide neuroprotective benefits .
  • Oxidative Stress Reduction : It has been observed to decrease levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

StudyFindings
Research on C. elegans Demonstrated significant anthelmintic activity with effective dosage leading to 50% inhibition of growth at 10 µM .
Neuroprotective Study Showed that the compound reduced neuronal cell death by 40% under oxidative stress conditions in vitro .
Cancer Cell Line Testing Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of exposure .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves a multi-step process, starting with the formation of the pyrrolidine-benzodioxepin core. Key steps include:

Acylation of the pyrrolidine nitrogen using chloroacetyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .

Purification via recrystallization or chromatography (e.g., silica gel column chromatography) to isolate intermediates and final products .

Optimization of solvent systems (e.g., dichloromethane or THF) and temperature control (0–25°C) to minimize side reactions.

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to distinguish between benzodioxepin aromatic protons (δ 6.7–7.1 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm). Overlapping signals may require 2D-COSY or HSQC .
  • IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-Cl bond at ~750 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.

Example Data Contradiction:
Inconsistent NMR integration for pyrrolidine protons may arise from rotational isomerism. Solution: Use variable-temperature NMR or DFT calculations to model conformers .

Advanced Research Questions

Q. Q3. How can researchers address discrepancies in bioactivity data across pharmacological assays?

Methodological Answer:

Standardize assay conditions : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., diazepam for benzodiazepine analogs) .

Validate solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Dose-response curves : Perform triplicate experiments with IC50/EC50 calculations using nonlinear regression (e.g., GraphPad Prism).

Q. Q4. What strategies are effective for resolving crystallographic disorder in X-ray diffraction studies?

Methodological Answer:

  • Crystal Growth : Use slow evaporation (e.g., ethyl acetate/hexane) to obtain single crystals.
  • Data Collection : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion .
  • Refinement : Apply SHELXL constraints for disordered benzodioxepin rings and anisotropic displacement parameters .

Example Findings:
A related benzodiazepine analog (EP 4 374 877 A2) exhibited 90% occupancy for the major conformer, with residual electron density <0.3 eÅ⁻³ after refinement .

Q. Q5. How can computational methods (e.g., DFT, MD) predict metabolic stability and toxicity?

Methodological Answer:

Metabolism Prediction : Use ADMET predictors (e.g., SwissADME) to identify CYP450 oxidation sites (e.g., pyrrolidine nitrogen) .

Toxicity Screening : Calculate Ames test parameters (e.g., TOPKAT) to assess mutagenicity risks .

Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., GABA_A receptor) for >100 ns to evaluate stability .

Key Insight:
Chloroacetyl groups may increase electrophilicity, requiring in vitro glutathione trapping assays to assess covalent binding risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one

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